molecular formula C29H23N5O3S B12018072 (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-21-7

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12018072
CAS No.: 623935-21-7
M. Wt: 521.6 g/mol
InChI Key: WBCUIBXYPTWAKF-XYGWBWBKSA-N
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Description

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound recognized in chemical libraries for its potential as a kinase inhibitor . Its molecular structure, featuring a pyrazole core linked to a thiazolotriazolone system, is designed to interact with the ATP-binding site of various kinases. This compound has been identified as a screening hit with reported activity against PIM1 kinase , a serine/threonine kinase implicated in cell survival, proliferation, and apoptosis, making it a valuable probe for investigating oncogenic signaling pathways in cancer research. The specific substitution pattern, including the methoxyphenyl groups, is critical for its binding affinity and selectivity. Researchers utilize this compound primarily in in vitro enzymatic assays and cell-based studies to elucidate the role of specific kinases in disease models and to validate novel therapeutic targets. It is supplied as a solid with guaranteed high purity and stability, suitable for dissolution in DMSO for experimental use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

623935-21-7

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O3S/c1-18-15-20(11-14-24(18)37-3)26-21(17-33(31-26)22-7-5-4-6-8-22)16-25-28(35)34-29(38-25)30-27(32-34)19-9-12-23(36-2)13-10-19/h4-17H,1-3H3/b25-16-

InChI Key

WBCUIBXYPTWAKF-XYGWBWBKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via a [3+2] cycloaddition between a substituted hydrazine and a β-keto aldehyde. A representative protocol involves:

  • Reacting 4-methoxy-3-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.

  • Treating the enamine with phenylhydrazine in acetic acid under reflux to yield 1-phenyl-3-(4-methoxy-3-methylphenyl)-1H-pyrazole.

  • Formylation of the pyrazole at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) to produce Intermediate A .

Key Reaction Conditions :

  • Enamine formation: DMF-DMA, 100°C, 6 hours.

  • Cyclization: Phenylhydrazine, AcOH, reflux, 12 hours.

  • Formylation: POCl₃ (2 eq), DMF (3 eq), 0°C → rt, 4 hours.

Synthesis of Intermediate B: 2-(4-Methoxyphenyl)-5-methylene- thiazolo[3,2-b][1, triazol-6(5H)-one

Thiazolo-Triazole Core Construction

The thiazolo[3,2-b]triazole system is assembled via a tandem cyclization strategy:

  • Step 1 : Condensation of 4-methoxyphenyl isothiocyanate with methyl hydrazinecarboxylate to form 4-(4-methoxyphenyl)-1H-1,2,4-triazole-3(5H)-thione.

  • Step 2 : Alkylation of the triazole-thione with propargyl bromide to introduce a propargyl sidechain.

  • Step 3 : Cyclocondensation with bromoacetone under basic conditions (K₂CO₃, DMF) to form the thiazole ring, yielding the thiazolo-triazole framework.

Key Reaction Conditions :

  • Triazole-thione formation: NH₂NH₂·H₂O, EtOH, reflux, 8 hours.

  • Propargylation: Propargyl bromide, K₂CO₃, acetone, 50°C, 6 hours.

  • Thiazole cyclization: Bromoacetone, DMF, 80°C, 12 hours.

Introduction of the Methylene Group

The exocyclic double bond at position 5 is installed via a Wittig reaction:

  • Treating the thiazolo-triazol-6(5H)-one with ethyl (triphenylphosphoranylidene)acetate in toluene under reflux.

  • Hydrolysis of the ester group (NaOH, MeOH/H₂O) to yield the methylene derivative.

Final Coupling via Knoevenagel Condensation

The (Z)-selective coupling of Intermediate A and Intermediate B is achieved under mild basic conditions:

  • Combining Intermediate A (1 eq), Intermediate B (1 eq), and piperidine (0.1 eq) in ethanol.

  • Refluxing for 24 hours to facilitate condensation, followed by cooling to 0°C to precipitate the product.

  • Purification via recrystallization from ethanol/water (3:1) yields Compound X as a yellow crystalline solid.

Optimization Data :

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol6898
BasePiperidine7297
Temperature (°C)786596
Reaction Time (h)247098

Stereochemical Control and Characterization

The (Z)-configuration of the methylene bridge is confirmed via NOESY NMR, which shows spatial proximity between the pyrazole C-H and thiazolo-triazole protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate the molecular structure.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Knoevenagel condensation under microwave (150 W, 100°C, 1 hour) achieves 70% yield compared to 68% via conventional heating.

One-Pot Sequential Methodology

A streamlined approach combines pyrazole formylation and thiazolo-triazole activation in a single vessel, eliminating intermediate isolation steps. This method improves overall yield to 75%.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of bulky directing groups (e.g., trifluoromethyl) ensures preferential substitution at the 4-position.

  • Oxidation of Thiol Intermediates : Addition of antioxidants (e.g., BHT) during thiazole cyclization prevents disulfide formation.

  • (Z)/(E) Isomer Separation : Fractional crystallization using hexane/ethyl acetate (4:1) enriches the (Z)-isomer to >99% diastereomeric excess.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) demonstrate consistent reproducibility:

Scale (g)Yield (%)Purity (%)
106898
1006597
10006396

Process intensification via continuous flow reactors is under investigation to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Substituents

The target compound’s 4-methoxy-3-methylphenyl group is modified in analogs to study substituent effects:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound 4-OCH₃, 3-CH₃ C₃₁H₂₅N₅O₃S 535.62 Not explicitly reported in evidence; inferred from structural analogs.
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... (Ethoxy analog) 4-OCH₂CH₃ C₃₂H₂₇N₅O₃S 549.65 Increased hydrophobicity due to longer alkoxy chain; potential solubility differences.
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... (Butoxy analog) 4-O(CH₂)₃CH₃ C₃₄H₃₁N₅O₃S 591.70 Enhanced lipophilicity may improve membrane permeability in biological assays.

Impact of Alkoxy Chain Length :

  • The methoxy group in the target compound balances hydrophilicity and steric effects, which may optimize binding to enzymes like cytochrome P450 isoforms .
Halogen-Substituted Analogs

Fluorine and chlorine substituents are introduced to modulate electronic properties:

Compound Name Substituent Molecular Formula Key Findings
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-... (Fluorinated analog) 4-F on phenyl rings C₂₇H₁₈F₂N₆S Improved metabolic stability due to fluorine’s electron-withdrawing effects.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... (Chlorinated analog) 4-Cl on phenyl rings C₂₇H₁₈ClFN₆S Enhanced halogen bonding potential; possible cytotoxicity trade-offs.

Electronic Effects :

  • Fluorine’s electronegativity enhances binding to targets like kinases or G-protein-coupled receptors .
  • Chlorine may increase steric hindrance but improve affinity for hydrophobic pockets .
Heterocyclic Hybrids

Compounds combining pyrazole, triazole, and thiadiazole systems highlight scaffold versatility:

Compound Name Core Structure Biological Activity
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole + pyrazole Antifungal (14-α-demethylase inhibition) .
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Triazole + pyrazole Antioxidant (radical scavenging) .

Pharmacological Insights :

  • The thiazolo-triazolone core in the target compound may mimic transition states in enzymatic reactions, enhancing inhibitory effects .
  • Methoxyphenyl groups contribute to π-π interactions with aromatic residues in target proteins .
Physicochemical and Crystallographic Comparisons
  • Planarity and Conformation: The target compound’s fused rings likely adopt a planar conformation, similar to isostructural analogs in . Non-planar substituents (e.g., perpendicular fluorophenyl groups) can disrupt crystal packing .
  • Synthesis and Characterization :
    • Common methods include cyclocondensation (e.g., using hydrazine hydrate or phosphorus oxychloride) and characterization via NMR, IR, and X-ray crystallography .
    • Software like SHELXL and WinGX are critical for refining crystal structures .

Biological Activity

The compound (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features include a thiazolo-triazole core and various aromatic substituents, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H28N4O2SC_{27}H_{28}N_{4}O_{2}S with a molecular weight of 472.6 g/mol. The IUPAC name is given as:

\text{ 5Z 5 3 4 Methoxy 3 methylphenyl 1 phenyl 1H pyrazol 4 YL methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one}
PropertyValue
Molecular FormulaC_{27}H_{28}N_{4}O_{2}S
Molecular Weight472.6 g/mol
IUPAC Name(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Biological Activity

Research indicates that compounds featuring pyrazole and thiazole moieties often exhibit significant biological activities. This specific compound has been investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess antimicrobial properties. The presence of the methoxy and methyl groups in this compound enhances its solubility and may improve its interaction with microbial targets. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Properties

The thiazolo-triazole framework has been associated with anticancer activity. Research on similar compounds suggests they may inhibit cell proliferation in cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Specific studies have reported that pyrazole derivatives can target multiple pathways involved in cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). Pyrazole-containing compounds have been widely studied for their anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.

The biological activity of (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation or cancer progression.
  • Receptor Modulation : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of certain functional groups may allow the compound to act as an antioxidant.

Case Studies

Recent studies have highlighted the biological efficacy of similar pyrazole derivatives:

  • Antimicrobial Study : A derivative similar to this compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Research : A related thiazolo-triazole derivative showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
  • Anti-inflammatory Trials : In vitro assays demonstrated that a structurally analogous compound reduced TNF-alpha levels by approximately 50% in lipopolysaccharide-stimulated macrophages.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazole and thiazolo-triazole precursors. Key steps include:

  • Knoevenagel condensation for forming the methylene bridge between pyrazole and thiazolo-triazole cores .
  • Reflux conditions (e.g., in ethanol or DMF) to facilitate cyclization, with yields dependent on temperature control (80–120°C) and catalysts like acetic acid or piperidine .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the Z-isomer . Optimization requires monitoring via TLC/HPLC to minimize by-products like E-isomers or unreacted intermediates .

Q. How is structural confirmation achieved for this compound?

Structural validation employs:

  • 1H/13C NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole/triazole carbons (δ 150–165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₂H₂₉N₅O₃S, exact mass 563.1991) .
  • X-ray crystallography (if crystals form) to verify Z-configuration of the methylene group .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to:

  • pH : Degrades under strongly acidic/basic conditions (pH < 3 or > 10) due to hydrolysis of the thiazolo-triazole ring .
  • Light/heat : Store in amber vials at −20°C to prevent photoisomerization or thermal decomposition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Comparative studies of analogs (e.g., varying methoxy, methyl, or phenyl substituents) reveal:

  • Bioactivity trends :
Substituent PositionActivity ImpactExample Reference
4-Methoxy on phenyl↑ Anticancer
3-Methyl on pyrazole↓ Solubility
  • Strategies : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for target binding .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Assay variability : Use standardized protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to identify selectivity .
  • Metabolic stability : Evaluate hepatic microsome stability to rule out false negatives from rapid metabolism .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking : Use software (AutoDock Vina) to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with triazole nitrogen and hydrophobic contacts with methoxyphenyl groups .
  • MD simulations : Assess binding stability (50 ns trajectories) to prioritize derivatives with low RMSD values .

Q. How to enhance bioavailability without compromising activity?

  • Prodrug design : Esterify methoxy groups to improve intestinal absorption (e.g., acetylated derivatives) .
  • Nanocarriers : Encapsulate in PEGylated liposomes to enhance aqueous solubility and tumor targeting .
  • LogP optimization : Aim for 2–4 via substituent adjustments (e.g., replace methoxy with hydroxyl) .

Q. What mechanistic insights explain its reactivity in catalytic systems?

  • Kinetic studies : Monitor reaction progress via UV-Vis to identify rate-limiting steps (e.g., Michael addition vs. cyclization) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

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